
4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Overview
Description
4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C16H17FN2 and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Without specific studies on this compound, it’s hard to identify its primary targets. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds with biological molecules .
Mode of Action
The mode of action would depend on the specific biological target. Pyridine derivatives can act as ligands, binding to the active site of a target protein and modulating its activity .
Biochemical Pathways
The affected pathways would depend on the specific biological target. Pyridine derivatives are involved in a wide range of biochemical pathways due to their versatile chemical structure .
Pharmacokinetics
Fluorinated compounds are often used in drug design because the presence of fluorine can improve the metabolic stability and enhance the bioavailability of the drug .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Fluorinated compounds are generally stable and resistant to metabolic degradation .
Biological Activity
4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFN\
- Molecular Weight : 260.33 g/mol
The fluorine atom in its structure is hypothesized to enhance its biological activity by improving binding affinity to target proteins due to changes in electron density.
This compound exerts its effects primarily through interactions with various enzymes and receptors. The compound's mechanism involves:
- Binding Affinity : It interacts with specific molecular targets, potentially modulating biological processes related to cancer and neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit key enzymes involved in tumor progression.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines.
Cell Line | IC (µM) | Effect |
---|---|---|
Glioblastoma (U87) | 5.4 | Significant growth inhibition |
Acute Myeloid Leukemia (HL60) | 4.2 | Moderate growth inhibition |
Gastric Cancer (AGS) | 6.1 | Notable cytotoxic effects |
These results indicate that the compound could serve as a lead for further drug development targeting specific cancers.
Neurological Implications
The compound has also been evaluated for its effects on neurological disorders. In vitro studies have demonstrated that it can modulate pathways involved in neuroprotection and neurogenesis, showing no adverse effects on healthy neural stem cells while impairing neurosphere formation in cancer-derived cells .
Study 1: Antiproliferative Effects
A comprehensive study assessed the antiproliferative effects of this compound on glioblastoma and leukemia models. The results indicated a strong correlation between dosage and cell viability reduction, supporting its potential as a therapeutic agent.
Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of the compound against cancer cells versus normal cells. It was found that at therapeutic doses, this compound exhibited significantly lower toxicity towards normal human cell lines compared to malignant ones, suggesting a favorable therapeutic index .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. The fluorinated pyrrolidine component enhances its pharmacological properties, making it a candidate for drug development.
Neuroprotective Effects
Research indicates that 4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine exhibits significant neuroprotective effects. In vitro studies have shown that it can inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neuroinflammation and neurodegeneration. The compound demonstrated an IC50 value of approximately 0.5 µM for nSMase2 inhibition, suggesting strong potential for treating Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function in animal models .
Cancer Treatment
The compound's ability to modulate biological pathways makes it a candidate for cancer therapy. It has shown promise in preclinical studies for inhibiting cancer cell proliferation, particularly in glioblastoma and gastric cancer models. For instance, it has been reported to impair growth in multiple cancer cell lines with potency comparable to established chemotherapeutic agents .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE), with an IC50 of about 1.2 µM. This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE modulation is beneficial.
Receptor Interaction
It may also interact with various receptors involved in critical signaling pathways, influencing cellular functions and metabolic processes. The specific interactions depend on the compound's stereochemistry and fluorination pattern, which affect its lipophilicity and binding affinity .
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable building block in synthetic chemistry. Its structural features allow it to be utilized in the synthesis of more complex molecules and materials. This versatility is important for developing new pharmaceuticals and chemical processes.
Case Studies
Several case studies highlight the practical applications of this compound:
- Alzheimer’s Disease Model : In a study involving mice subjected to cognitive impairment models, administration of the compound significantly reduced markers of neuroinflammation and improved memory retention.
- Pain Management : Another investigation revealed analgesic properties in rodent models, indicating its potential role as a pain management agent.
Chemical Reactions Analysis
Nucleophilic Substitution at Fluorinated Positions
The fluorine atom at the 3-position of the pyrrolidine ring demonstrates reactivity in nucleophilic substitution (S<sub>N</sub>2) reactions (Figure 1). This is facilitated by the electron-withdrawing effect of the benzyl group, which polarizes the C–F bond.
Key Findings :
-
Fluorine displacement proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .
-
Steric hindrance from the benzyl group reduces reaction rates compared to non-substituted analogs .
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes regioselective electrophilic substitution at the 2- and 4-positions (Figure 2).
Mechanistic Insights :
-
Nitration occurs predominantly at the 3-position due to steric and electronic effects of the pyrrolidine substituent .
-
Halogenation is reversible under basic conditions, enabling functional group interconversion .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-coupling (Figure 3).
Limitations :
Oxidation:
The pyrrolidine ring undergoes oxidation to form N-oxide derivatives (Figure 4).
Conditions | Product | Yield | Source |
---|---|---|---|
mCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h | 4-(1-Benzyl-3-fluoro-2-oxopyrrolidin-3-yl)pyridine | 58% |
Reduction:
The pyridine ring is resistant to hydrogenation under standard conditions (H<sub>2</sub>/Pd-C, 1 atm) but undergoes partial saturation with LiAlH<sub>4</sub> .
Mechanistic and Stability Considerations
-
Defluorination Risk : The C–F bond undergoes cleavage under strongly basic (pH > 12) or oxidative (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>) conditions, producing 3-hydroxy or 3-chloro analogs .
-
Thermal Stability : Decomposition occurs at >200°C, forming benzyl radicals and fluorinated byproducts .
Properties
IUPAC Name |
4-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-16(15-6-9-18-10-7-15)8-11-19(13-16)12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDIYQKDCZJVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=NC=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.